molecular formula C11H12N2O2 B15230868 1-(Pyridin-4-ylmethyl)piperidine-2,4-dione

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione

Cat. No.: B15230868
M. Wt: 204.22 g/mol
InChI Key: ZWZCYJCWBWDHMF-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperidine derivative and a pyridine aldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself.

    Pyridine derivatives: Compounds like pyridine and its substituted derivatives.

Uniqueness

1-(Pyridin-4-ylmethyl)piperidine-2,4-dione is unique due to the combination of both piperidine and pyridine moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c14-10-3-6-13(11(15)7-10)8-9-1-4-12-5-2-9/h1-2,4-5H,3,6-8H2

InChI Key

ZWZCYJCWBWDHMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=NC=C2

Origin of Product

United States

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